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Compound of Interest

2-Chloro-N-(2,4-
Compound Name:

dimethylphenyl)acetamide
CAS No.: 39106-10-0

Cat. No.: B126552

Get Quote

Executive Summary

2-Chloro-N-(2,4-dimethylphenyl)acetamide (also known as 2-Chloro-2',4'-
dimethylacetanilide) is an electrophilic chloroacetamide derivative primarily utilized in two
critical contexts within drug development:

» Covalent Chemical Probe: As a reactive "warhead" capable of alkylating nucleophilic
cysteine residues in proteomic profiling and targeted covalent inhibitor (TCI) design.

e Pharmaceutical Impurity: A structural isomer impurity found in the synthesis of xylidine-based
local anesthetics (e.g., Lidocaine) and agrochemicals, necessitating rigorous control due to
its potential for non-specific alkylation and toxicity.

Unlike its 2,6-dimethyl isomer (the precursor to Lidocaine), the 2,4-dimethyl isomer possesses
distinct steric and electronic properties that enhance its susceptibility to nucleophilic attack and
enzymatic hydrolysis, influencing its toxicological profile and stability.
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Chemical Mechanism of Action

The core mechanism of action for 2-Chloro-N-(2,4-dimethylphenyl)acetamide is defined by
its reactivity as an electrophilic alkylating agent.

Electrophilic Alkylation ( Mechanism)

The biological activity and toxicity of this compound stem from the chloroacetyl group (

-carbon). The chlorine atom serves as a good leaving group, creating an electrophilic center at
the

-methylene carbon.

e Nucleophile: Thiol groups (-SH) on proteins (Cysteine) or small molecules (Glutathione).

o Reaction Type: Bimolecular Nucleophilic Substitution (

)

e Outcome: Formation of a stable thioether adduct.

Mechanism Step-by-Step:

Nucleophilic Attack: The thiolate anion (

) attacks the
-carbon of the acetamide.

o Transition State: A pentacoordinate transition state forms where the C-S bond forms as the
C-Cl bond breaks.

o Leaving Group Departure: Chloride (

) is displaced.

« Irreversible Modification: The resulting thioether bond is metabolically stable, leading to
permanent modification of the target.
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Steric Influence (2,4- vs. 2,6-Substitution)

The 2,4-dimethyl substitution pattern is critical for its reactivity profile:

e 2,6-Isomer (Lidocaine precursor): The two ortho-methyl groups provide significant steric
hindrance, protecting the amide bond from hydrolysis and the

-carbon from nucleophilic attack.

e 2.4-Isomer (Topic): Only one ortho-methyl group is present. This reduces steric shielding,
making the amide nitrogen more accessible to hydrolytic enzymes (e.g., amidases) and the

-carbon more accessible to nucleophiles compared to the 2,6-isomer.

Visualization of Mechanism

The following diagram illustrates the alkylation pathway and the impurity formation logic.
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Figure 1: Mechanism of covalent modification via

alkylation of cysteine residues.

Biological Implications & Toxicity

For drug developers, understanding the biological consequences of this mechanism is vital for
safety assessment.
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Biological Pathway

Mechanism

Consequence

Glutathione Depletion

Conjugation with GSH via
Glutathione S-Transferase
(GST).

Reduction in cellular
antioxidant capacity; potential
for oxidative stress and

cytotoxicity.

Protein Haptenization

Alkylation of serum proteins

(e.g., Albumin).

Formation of immunogenic
haptens, leading to potential
skin sensitization or allergic

reactions.

Enzyme Inhibition

Covalent binding to active site
cysteines in enzymes (e.qg.,
VLCFA elongases in plants,

proteases in mammals).

Irreversible inhibition of

catalytic activity.

Genotoxicity

Direct alkylation of DNA bases
(less common than protein
alkylation due to soft

nucleophile preference).

Potential mutagenicity
(requires Ames test

verification).

Structural Biology Context

Research by Gowda et al. (2008) resolved the crystal structure of 2-Chloro-N-(2,4-

dimethylphenyl)acetamide.[1][2]

o Conformation: The C=0 bond is anti to the N-H bond.[1][2]

 Intermolecular Forces: Molecules form chains via N-H[2]---O hydrogen bonds.[1]

» Relevance: This distinct crystal packing and conformation can be used to differentiate the

2,4-isomer from the 2,6-isomer in solid-state analysis (XRD) during impurity profiling.

Pharmaceutical Relevance: Impurity Control

In the manufacturing of Lidocaine and related anesthetics, 2-Chloro-N-(2,4-

dimethylphenyl)acetamide acts as a critical process impurity.
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Origin of Impurity

Technical grade 2,6-xylidine often contains 2,4-xylidine as an isomeric impurity. Upon reaction
with chloroacetyl chloride, the 2,4-isomer forms the corresponding chloroacetamide.

Analytical Control Strategy

Due to its potential toxicity, this impurity must be controlled to low limits (typically < 0.15% per
ICH Q3A/B).

Impurity Formation Workflow:
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Figure 2: Origin of the 2,4-dimethyl impurity during Lidocaine synthesis.

Experimental Protocols
Synthesis of Reference Standard

To validate analytical methods, pure reference material is required.
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» Reagents: 2,4-Dimethylaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2
eq), Dichloromethane (DCM).

e Procedure:

o

Dissolve 2,4-dimethylaniline in dry DCM at 0°C.

[¢]

Add Triethylamine.

[e]

Dropwise add Chloroacetyl chloride (exothermic reaction).

[e]

Stir at room temperature for 2 hours.

Wash with 1N HCI, then sat.

(¢]

, then Brine.

[¢]

Recrystallize from Ethanol/Water.

* Yield: Typically >85% as white needles.

Cysteine Reactivity Assay (GSH Trapping)

To assess the electrophilic reactivity (

e Incubation: Mix 50 uM test compound with 5 mM Glutathione (GSH) in PBS (pH 7.4) at 37°C.
e Sampling: Aliquot at t=0, 15, 30, 60 min.
e Quenching: Add 1% Formic Acid to stop reaction.

e Analysis: LC-MS/MS monitoring the disappearance of parent mass (m/z 197.66) and
appearance of GSH-adduct (m/z ~504).

e Calculation: Plot

vs time to determine pseudo-first-order rate constant (
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HPLC Method for Impurity Detection

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 pum).
Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 95% B over 20 min.

Detection: UV at 210 nm (amide bond) and 254 nm (aromatic).

Retention: The 2,4-isomer typically elutes after the 2,6-isomer due to slightly different polarity
and shape selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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